9-Methylspiro[benzo[c]fluorene-7,9'-xanthene]
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Overview
Description
9-Methylspiro[benzo[c]fluorene-7,9’-xanthene] is a complex organic compound characterized by its unique spiro structure, which involves a central carbon atom shared by two cyclic systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methylspiro[benzo[c]fluorene-7,9’-xanthene] typically involves a multi-step process. One common method is the Suzuki cross-coupling reaction, which is used to functionalize spiro[fluorene-9,9’-xanthene] with various substituents . This reaction requires palladium catalysts and is performed under inert conditions to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and often involves techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
9-Methylspiro[benzo[c]fluorene-7,9’-xanthene] can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
9-Methylspiro[benzo[c]fluorene-7,9’-xanthene] has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of 9-Methylspiro[benzo[c]fluorene-7,9’-xanthene] involves its interaction with specific molecular targets and pathways. Its spiro structure allows for unique electronic properties, which can influence its behavior in various applications. For example, in organic electronics, it can act as a hole-transporting material, facilitating the movement of charge carriers .
Comparison with Similar Compounds
Similar Compounds
Spiro[fluorene-9,9’-xanthene]: A closely related compound with similar structural features but without the methyl group.
9-Bromospiro[benzo[c]fluorene-7,9’-xanthene]: Another derivative with a bromine substituent, which can influence its reactivity and applications.
9-Chlorospiro[benzo[c]fluorene-7,9’-xanthene]: Similar to the bromine derivative but with a chlorine substituent.
Uniqueness
9-Methylspiro[benzo[c]fluorene-7,9’-xanthene] is unique due to its specific methyl substitution, which can affect its electronic properties and reactivity. This makes it particularly valuable in applications where precise control over these properties is required, such as in the development of advanced materials and electronic devices.
Properties
Molecular Formula |
C30H20O |
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Molecular Weight |
396.5 g/mol |
IUPAC Name |
9-methylspiro[benzo[c]fluorene-7,9'-xanthene] |
InChI |
InChI=1S/C30H20O/c1-19-14-16-22-26(18-19)30(25-17-15-20-8-2-3-9-21(20)29(22)25)23-10-4-6-12-27(23)31-28-13-7-5-11-24(28)30/h2-18H,1H3 |
InChI Key |
WPZRNXFOKAOKDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(C24C5=CC=CC=C5OC6=CC=CC=C46)C=CC7=CC=CC=C73 |
Origin of Product |
United States |
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